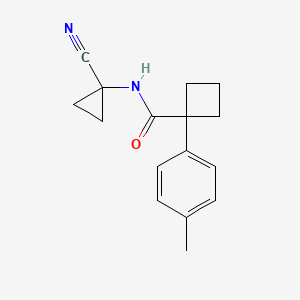
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Wirkmechanismus
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide increases the levels of GABA in the brain, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and sedative effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide may have off-target effects on other enzymes and receptors in the brain, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that act on the GABA system such as alcohol and benzodiazepines. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide and its potential off-target effects on other enzymes and receptors in the brain.
Synthesemethoden
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide can be synthesized through a multistep process starting with the reaction of 4-methylbenzylamine with ethyl acrylate to form a substituted cyclobutanone. This intermediate is then reacted with cyanogen bromide to form the nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. Finally, the amine is coupled with 1-cyanocyclopropane carboxylic acid using standard peptide coupling chemistry to yield N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-5-13(6-4-12)16(7-2-8-16)14(19)18-15(11-17)9-10-15/h3-6H,2,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQEISUEUJGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

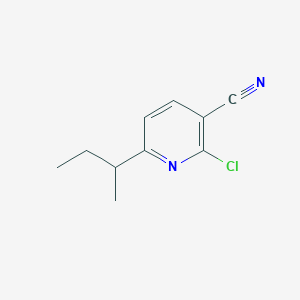
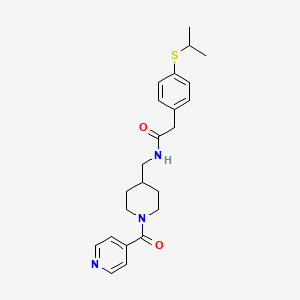
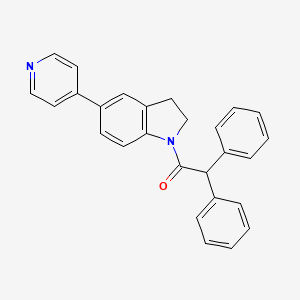

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
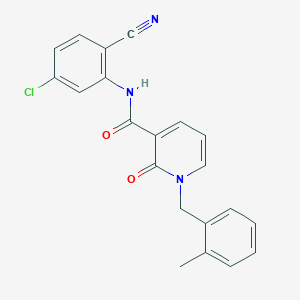
![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)
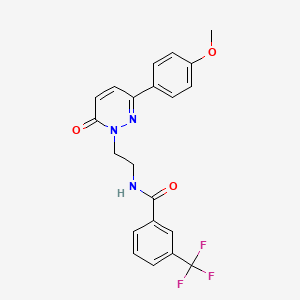

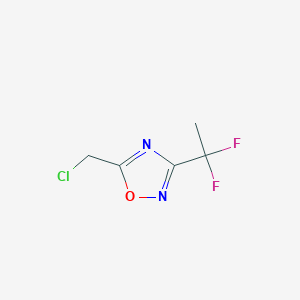
![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)